[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride
Overview
Description
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride, also known as chlorphenamine, is a synthetic derivative of phenothiazine and is a widely used antihistamine. It is often used to treat allergic reactions, inflammation, and other conditions caused by the release of histamine in the body. Chlorphenamine is available in both oral and injectable forms, and is considered to be one of the most effective antihistamines available.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Structural Analysis : Some studies focus on the synthesis and structural characterization of thiazole derivatives. For instance, a study detailed the synthesis and characterization of new two-amino-4-(4-chlorophenyl) thiazole derivatives and evaluated their antimicrobial activity (Kubba & Rahim, 2018).
Antimicrobial Activity
- Antimicrobial Effects : These compounds have been screened for their antimicrobial properties. For example, derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole showed moderate antibacterial activity against certain Gram-positive bacteria and high antifungal activity against Candida strains (Kubba & Rahim, 2018).
Quantum Chemical and Spectroscopic Studies
- Quantum Chemical Analysis : Some papers focus on quantum chemical calculations and spectroscopic studies to understand the molecular structure and properties of these compounds (Viji et al., 2020).
Molecular Docking Studies
- Molecular Docking for Biological Activity : Molecular docking studies are conducted to understand the interaction of these compounds with biological molecules and their potential biological activities, such as anticancer and antimicrobial properties (Viji et al., 2020).
Corrosion Inhibition Studies
- Corrosion Inhibition : There are studies focusing on the corrosion inhibition properties of thiazole derivatives, using quantum chemical and molecular dynamics simulations to predict their performances in inhibiting corrosion of metals (Kaya et al., 2016).
properties
IUPAC Name |
[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9;/h1-4,6H,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCQAXZCLOHUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride | |
CAS RN |
1208832-14-7 | |
Record name | [4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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